

DQP-26 safety data sheet and handling procedures

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Compound of Interest		
Compound Name:	DQP-26	
Cat. No.:	B12385009	Get Quote

Application Notes and Protocols for DQP-26

For Researchers, Scientists, and Drug Development Professionals

Introduction

DQP-26 is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate receptor (NMDAR), with preferential activity at GluN2C and GluN2D subunits.[1][2] Its chemical formula is C₂₈H₂₁Cl₂N₃O₄, and it has a molecular weight of 534.39.[1] As a valuable research tool in the field of neuroscience, **DQP-26** is utilized in studies investigating the role of GluN2C/2D-containing NMDARs in various neurological disorders. These application notes provide essential information on the safety, handling, and experimental use of **DQP-26**.

Safety Data and Handling Procedures

While a comprehensive Safety Data Sheet (SDS) with specific quantitative data for **DQP-26** is not publicly available, general safety precautions for handling similar laboratory chemicals should be strictly followed. The information below is based on general safety guidelines for research compounds.

Physical and Chemical Properties



Property	Value
CAS Number	1449373-99-2
Molecular Formula	C28H21Cl2N3O4
Molecular Weight	534.39 g/mol
Appearance	White to off-white solid
Storage	Store at -20°C for long-term storage.

Hazard Identification and Personal Protective Equipment (PPE)

As with any novel chemical compound, **DQP-26** should be handled with care. Assume the compound is potentially hazardous.

Hazard	Recommended PPE and Handling Precautions
Inhalation	Avoid breathing dust. Use in a well-ventilated area or with a fume hood.
Skin Contact	Avoid contact with skin. Wear protective gloves (e.g., nitrile) and a lab coat.
Eye Contact	Avoid contact with eyes. Wear safety glasses or goggles.
Ingestion	Do not ingest. Wash hands thoroughly after handling.

Storage and Disposal

Storage: **DQP-26** should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term stability, storage at -20°C is recommended.[1]



Disposal: Dispose of **DQP-26** and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocols

The following is a detailed protocol for characterizing the inhibitory activity of **DQP-26** on NMDAR subunits using two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus laevis oocytes, based on published research.[3]

Protocol: Electrophysiological Characterization of DQP-26 Activity at NMDAR Subtypes

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **DQP-26** at recombinant human GluN1/GluN2A, GluN1/GluN2B, GluN1/GluN2C, and GluN1/GluN2D receptors expressed in Xenopus laevis oocytes.

Materials:

- · Xenopus laevis oocytes
- cDNA for human GluN1, GluN2A, GluN2B, GluN2C, and GluN2D subunits
- DQP-26
- Glutamate
- Glycine
- ND96 recording solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5)
- Two-electrode voltage-clamp (TEVC) setup
- · Microinjection system

Methodology:

Oocyte Preparation and cDNA Injection:



- Harvest and defolliculate Stage V-VI Xenopus laevis oocytes.
- Inject each oocyte with a mixture of cRNAs encoding a GluN1 subunit and one of the GluN2 subunits (A, B, C, or D) at a 1:1 ratio.
- Incubate the injected oocytes at 18°C in ND96 solution supplemented with 50 μg/mL gentamycin for 2-7 days to allow for receptor expression.
- Electrophysiological Recording:
 - Place an oocyte in the recording chamber of the TEVC setup and perfuse with ND96 solution.
 - Clamp the oocyte membrane potential at -40 mV.
 - Prepare stock solutions of DQP-26 in a suitable solvent (e.g., DMSO) and make serial dilutions in ND96 solution.
 - Prepare agonist solutions of glutamate and glycine in ND96 solution.
- Data Acquisition:
 - Establish a baseline recording by perfusing the oocyte with ND96 solution.
 - Apply the agonist solution (e.g., 100 μM glutamate and 30 μM glycine) to elicit a maximal current response (I_max).
 - Wash the oocyte with ND96 solution until the current returns to baseline.
 - Pre-incubate the oocyte with a specific concentration of DQP-26 for a defined period (e.g.,
 2 minutes).
 - Co-apply the agonist solution with the same concentration of DQP-26 and record the inhibited current (I inhib).
 - Repeat steps 3.3-3.5 for a range of **DQP-26** concentrations to generate a concentration-response curve.

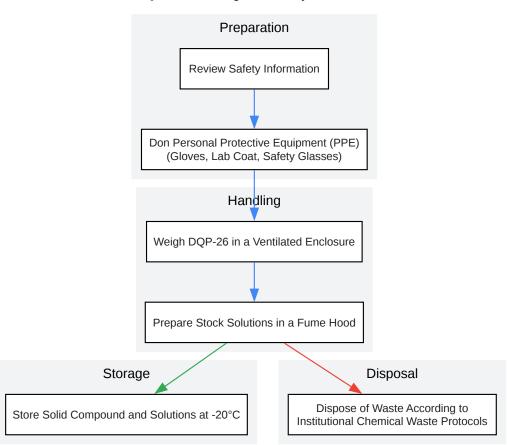


• Data Analysis:

- Calculate the percentage of inhibition for each DQP-26 concentration using the formula: %
 Inhibition = (1 (I_inhib / I_max)) * 100.
- Plot the % Inhibition against the logarithm of the **DQP-26** concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each NMDAR subtype.

Visualizations DQP-26 Handling and Safety Workflow





DQP-26 Handling and Safety Workflow

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Caption: Workflow for the safe handling and disposal of **DQP-26**.

NMDAR Signaling Pathway and Site of DQP-26 Action



Agonist Binding Allosteric Modulation DQP-26 Glutamate Glycine (Negative Allosteric Modulator) Binds to GluN2 Binds to GluN1 Binds to Allosteric Site NMDAR Complex GluN1/GluN2 Receptor Conformational Change Inhibits Opening Ion Channel Channel Opening Cellular Response Ca2+ Influx Downstream Signaling (e.g., Synaptic Plasticity)

NMDAR Signaling and DQP-26 Inhibition

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Caption: **DQP-26** acts as a negative allosteric modulator of the NMDAR.



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